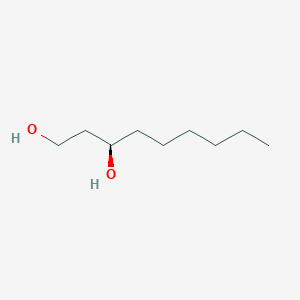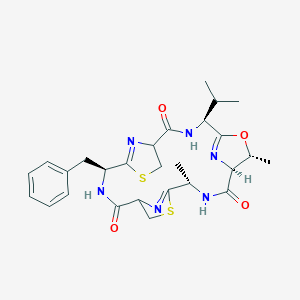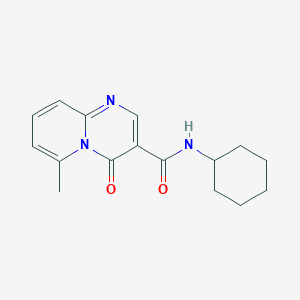
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo-
Descripción general
Descripción
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- is a chemical compound with potential applications in the field of scientific research. This compound belongs to the family of pyrido-pyrimidine derivatives, which have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Other potential applications include the treatment of inflammatory diseases and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- is not fully understood. However, studies have suggested that it may exert its biological activity by inhibiting various enzymes and signaling pathways that are involved in cell growth and survival. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which are key regulators of the cell cycle. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- exhibits a variety of biochemical and physiological effects. For example, it has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to modulate the expression of various genes that are involved in cell growth and survival. In addition, it has been shown to induce changes in cell morphology and cytoskeleton organization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- in lab experiments is its potent biological activity. This makes it a valuable tool for studying various biological processes, such as cell growth and differentiation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo-. One area of research is to further elucidate its mechanism of action, which will help to better understand its biological activity. Another area of research is to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. In addition, research could focus on developing more efficient synthesis methods for this compound. Overall, 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- is a promising compound with potential applications in various fields of scientific research.
Propiedades
Número CAS |
125055-63-2 |
|---|---|
Nombre del producto |
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- |
Fórmula molecular |
C16H19N3O2 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-cyclohexyl-6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-11-6-5-9-14-17-10-13(16(21)19(11)14)15(20)18-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,18,20) |
Clave InChI |
VOWAKWKKYNYQCV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3CCCCC3 |
SMILES canónico |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3CCCCC3 |
Otros números CAS |
125055-63-2 |
Sinónimos |
N-cyclohexyl-2-methyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetra ene-9-carboxamide |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)
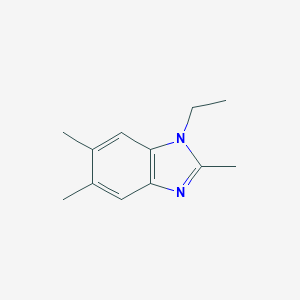
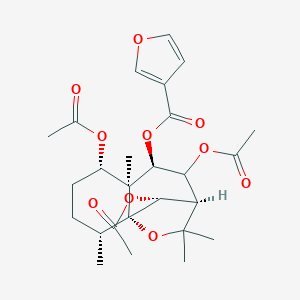
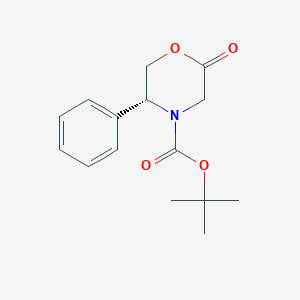
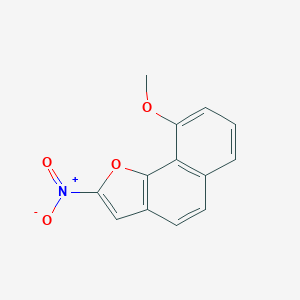
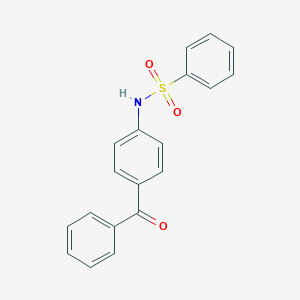
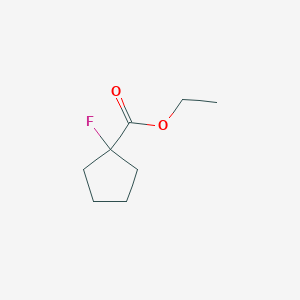


![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)
